![molecular formula C7H13NO3S B2685965 Morpholinocyclopropyl sulfone CAS No. 21297-83-6](/img/structure/B2685965.png)
Morpholinocyclopropyl sulfone
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Overview
Description
Synthesis Analysis
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . The synthesis of sulfones has attracted considerable attention over time . The four traditional and still most common approaches for the construction of sulfones are the oxidation of sulfides (or sulfoxides), Friedel-Crafts-type reactions with sulfonyl chlorides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes .Molecular Structure Analysis
The investigation of adsorption behavior of sulfone compounds can provide valuable information about its reactivity and electronic and structural properties . Three-dimensional electrostatic potential diagrams were mapped. The frontier orbital energies and energy bandgaps of the molecules were computed .Chemical Reactions Analysis
Sulfones are highly versatile building blocks for organic synthesis and can be utilized in a great variety of different transformations . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .Physical And Chemical Properties Analysis
Sulfones display a set of distinct structural and electronical properties, which in turn have led to a plethora of different applications in various fields ranging from agrochemicals and pharmaceuticals to functional materials .Scientific Research Applications
Synthesis of Morpholines
The morpholine motif, which is part of the “4-(cyclopropanesulfonyl)morpholine” compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This compound could potentially be used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Anti-Plasmodial Applications
A series of morpholine analogs, which could potentially include “4-(cyclopropanesulfonyl)morpholine”, have been synthesized and assayed for initial screening against Plasmodium falciparum, the parasite responsible for malaria . These novel compounds demonstrated moderate antiplasmodial activity without any toxic effects .
Organic Room Temperature Phosphorescence (RTP) Luminogens
Morpholine, a non-conjugated heterocycle that is part of the “4-(cyclopropanesulfonyl)morpholine” compound, has been embedded into a π system to construct single-component organic room temperature phosphorescence (RTP) luminogens . The effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance has been investigated systematically .
Safety And Hazards
While specific safety and hazard information for Morpholinocyclopropyl sulfone was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, Sulfoxone, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
Sulfones play a pivotal role in modern organic chemistry. They are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials. Therefore, sustainable access to this class of molecules is of great interest . Future research may focus on novel emerging technologies for a more sustainable sulfone synthesis .
properties
IUPAC Name |
4-cyclopropylsulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c9-12(10,7-1-2-7)8-3-5-11-6-4-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFFZSHEPAWNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholinocyclopropyl sulfone |
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